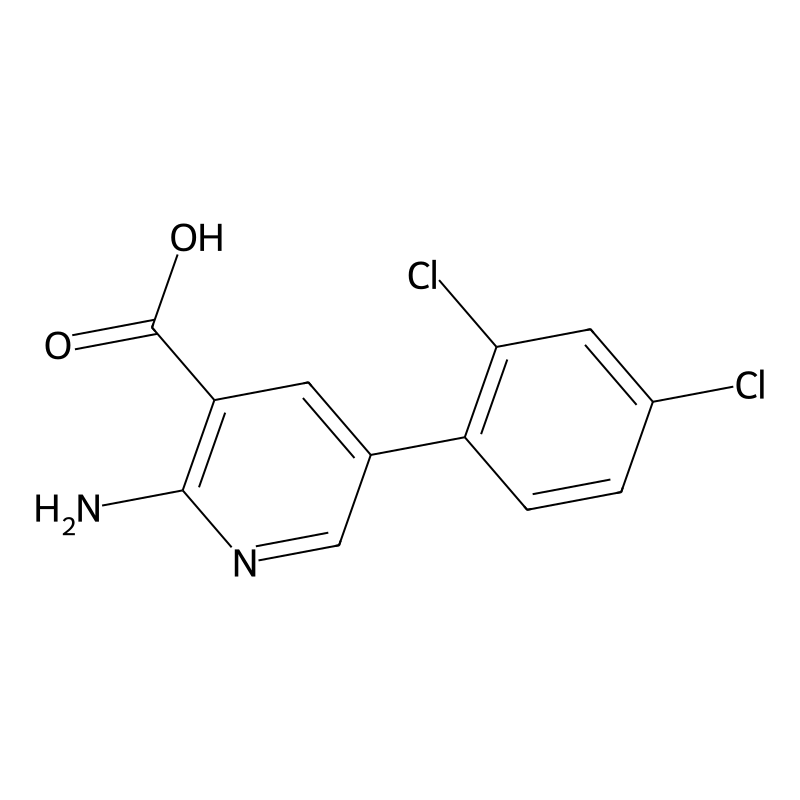

2-Amino-5-(2,4-dichlorophenyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-5-(2,4-dichlorophenyl)nicotinic acid is a chemical compound characterized by its white crystalline solid form, with a molecular weight of 296.14 g/mol. It includes a carboxylic acid functional group, an amino functional group, and a pyridine ring system. The compound has a high melting point of 155°C and a boiling point of 328°C, indicating its stability under various conditions. It is slightly soluble in water but shows significant solubility in organic solvents like ethanol and acetone .

The synthesis of 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with picolinic acid in the presence of a base. This reaction is followed by reduction with sodium borohydride to yield the final product. Various analytical methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed to confirm the purity and identity of the synthesized compound .

This compound exhibits notable biological activities, including anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, which play a crucial role in prostaglandin synthesis. Additionally, it has demonstrated antioxidant properties and potential anticancer effects in various studies. Its efficacy in treating migraines further highlights its therapeutic potential .

The synthesis methods for 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid can be summarized as follows:

- Reaction Setup: Combine 2,4-dichlorobenzoyl chloride with picolinic acid.

- Base Addition: Introduce a suitable base to facilitate the reaction.

- Reduction: Reduce the resulting product using sodium borohydride.

- Purification: Employ analytical techniques like HPLC or TLC for purification and characterization .

2-Amino-5-(2,4-dichlorophenyl)nicotinic acid has diverse applications:

- Medicinal Chemistry: Utilized in developing anti-inflammatory and analgesic drugs.

- Research: Investigated for its anticancer properties and potential derivatives for improved pharmacokinetics.

- Catalysis: Acts as a catalyst in organic synthesis reactions and serves as a chromatographic stationary phase .

Current research focuses on understanding the interactions of 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid with various biological targets. Studies have shown its ability to inhibit specific enzymes related to inflammation and cancer progression. These interactions are crucial for developing targeted therapies that leverage its biological properties .

Several compounds share structural or functional similarities with 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-pyridinecarboxylic acid | Contains an amino group on pyridine | Lower melting point; less potent anti-inflammatory properties |

| 6-Methyl-3-pyridinecarboxylic acid | Methyl substitution on pyridine | Enhanced solubility; different biological activities |

| 3-Amino-5-(4-chlorophenyl)nicotinic acid | Chlorine substitution on phenyl group | Different pharmacological profile; used in similar therapeutic areas |

| Nicotinic acid derivatives | Varying substitutions on the nicotinic structure | Broad range of biological activities; some exhibit neuroprotective effects |

These compounds demonstrate varying degrees of biological activity and therapeutic potential, highlighting the unique properties of 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid within this class of chemicals .